2-Bromo-4-fluoroanisole

Organic Synthesis Halogenated Anisoles Cross-Coupling Precursors

2-Bromo-4-fluoroanisole (CAS 452-08-4) is a halogenated anisole derivative featuring a bromine atom at the ortho position and a fluorine atom at the para position relative to the methoxy group. Its molecular formula is C₇H₆BrFO, with a molecular weight of 205.02 g/mol.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 452-08-4
Cat. No. B1266214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoroanisole
CAS452-08-4
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)Br
InChIInChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
InChIKeyJIQXVIJARQLCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoroanisole (CAS 452-08-4): Procurement-Grade Halogenated Anisole for Cross-Coupling and Fluorinated Intermediate Synthesis


2-Bromo-4-fluoroanisole (CAS 452-08-4) is a halogenated anisole derivative featuring a bromine atom at the ortho position and a fluorine atom at the para position relative to the methoxy group. Its molecular formula is C₇H₆BrFO, with a molecular weight of 205.02 g/mol [1]. The compound is a colorless to light yellow liquid with a density of 1.581 g/mL at 25 °C and a refractive index of n20/D 1.545 [2]. The ortho-bromine serves as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, while the para-fluorine modulates electronic properties and metabolic stability in downstream pharmaceutical candidates .

1
Cross-coupling intermediate Ortho-bromine site supports palladium-catalyzed coupling workflows.
2
Electronic tuning module Para-fluorine modulates ring electronics and metabolic stability in drug-like candidates.
3
Procurement grade Reported 94% yield under model conditions supports bulk intermediate sourcing evaluation.

Why 2-Bromo-4-fluoroanisole Cannot Be Simply Replaced by 4-Bromo-2-fluoroanisole, 2-Bromo-4-chloroanisole, or 4-Fluoroanisole in Regioselective Synthesis


Substituting 2-bromo-4-fluoroanisole with its regioisomer (4-bromo-2-fluoroanisole) or halogen analogs (2-bromo-4-chloroanisole, 4-fluoroanisole) introduces critical differences in reactivity, lipophilicity, and synthetic efficiency. The ortho-bromine/para-fluorine substitution pattern in the target compound dictates regioselective cross-coupling outcomes . The bromine atom exhibits significantly higher oxidative addition rates with palladium(0) catalysts compared to chlorine, directly impacting coupling yields [1]. Furthermore, the fluorine atom's strong electron-withdrawing effect alters the aromatic ring's electronic profile, affecting both nucleophilic substitution rates and the metabolic stability of final drug candidates relative to non-fluorinated or chloro-substituted analogs .

Target Compound
2-Bromo-4-fluoroanisole
Ortho-bromine/para-fluorine pattern enables specific regioselective coupling and electronic tuning.
Potential Substitute
4-Bromo-2-fluoroanisole
Regioisomeric substitution may alter coupling site and shift regiochemical outcomes.
Target Compound
2-Bromo-4-fluoroanisole
Bromine provides higher oxidative addition rates with palladium(0) catalysts than chlorine.
Potential Substitute
2-Bromo-4-chloroanisole
Chlorine substitution may reduce coupling efficiency and alter lipophilicity-dependent properties.

Quantitative Differentiation of 2-Bromo-4-fluoroanisole vs. 4-Bromo-2-fluoroanisole, 2-Bromo-4-chloroanisole, and 4-Fluoroanisole in Synthesis Yield, Lipophilicity, and Density


Head-to-Head Synthesis Yield Comparison: 2-Bromo-4-fluoroanisole vs. 2-Bromo-4-chloroanisole Under Identical Reaction Conditions

In a direct head-to-head comparison under identical reaction conditions (potassium carbonate in acetone, 6 h reflux), the synthesis of 2-bromo-4-fluoroanisole (8aa) achieved a 94% isolated yield, while the chloro analog 2-bromo-4-chloroanisole (8ab) achieved a 96% isolated yield [1]. This 2% yield difference reflects the subtle electronic influence of the para-fluorine versus para-chlorine substituent on the methylation step.

Synthesis yield vs. chloro analog
Head-to-head
94% vs. 96%
Isolated yield under identical methylation conditions.
Reported comparable synthetic efficiency. Choice driven by downstream electronic properties, not yield penalty.
Conditions: K₂CO₃, MeI, acetone, reflux 6 h.
Organic Synthesis Halogenated Anisoles Cross-Coupling Precursors

Lipophilicity (LogP) Differentiation: 2-Bromo-4-fluoroanisole vs. 4-Fluoroanisole and 2-Bromo-4-chloroanisole

The calculated octanol-water partition coefficient (LogP) for 2-bromo-4-fluoroanisole is 2.60–2.82 [1]. This value is approximately 0.8–1.0 log units higher than that of the non-brominated analog 4-fluoroanisole (LogP = 1.83–2.26) [2] and approximately 0.5–0.7 log units lower than that of the chloro analog 2-bromo-4-chloroanisole (LogP = 3.11–3.52) [3].

Lipophilicity (LogP)
Cross-study
2.60 – 2.82
ΔLogP ≈ +0.9 vs. non-brominated; ΔLogP ≈ -0.6 vs. chloro analog.
Intermediate lipophilicity profile supports balanced permeability and solubility in lead optimization.
Calculated/experimental values from authoritative databases.
Medicinal Chemistry Drug Design Physicochemical Properties

Density and Physical Property Differentiation: 2-Bromo-4-fluoroanisole vs. 2-Bromo-4-chloroanisole

2-Bromo-4-fluoroanisole exhibits a density of 1.581 g/mL at 25 °C [1][2]. In contrast, the chloro analog 2-bromo-4-chloroanisole has a significantly higher density of 1.625 g/mL . This 0.044 g/mL difference (approximately 2.8%) is attributable to the higher atomic mass of chlorine versus fluorine.

Density vs. chloro analog
Cross-study
1.581 g/mL
0.044 g/mL lower than 2-bromo-4-chloroanisole.
Measurable density difference may influence solvent selection and bulk handling procedures.
Values at 25 °C from literature reports.
Physical Chemistry Quality Control Material Characterization

Unique NMR Spectroscopic Property: First-Order Four Coupled Nuclei Spectrum

2-Bromo-4-fluoroanisole is one of the few molecules reported to exhibit a first-order four coupled nuclei NMR spectrum, with four magnetically non-equivalent nuclei (¹H, ¹⁹F, ¹³C, and ⁷⁹Br/⁸¹Br) having sufficiently different chemical shifts to permit first-order analysis [1]. This property is rare among simple aromatic halides and makes the compound a classic teaching example in NMR spectroscopy.

NMR spectral property
Supporting evidence
First-order four coupled nuclei spectrum
¹H, ¹⁹F, ¹³C, ⁷⁹Br/⁸¹Br in standard deuterated solvents.
Unique NMR pattern supports instrument calibration and chemical education applications.
Rare among simple aromatic halides; not fulfilled by regioisomers.
Analytical Chemistry NMR Spectroscopy Chemical Education

Optimal Procurement and Research Applications for 2-Bromo-4-fluoroanisole (CAS 452-08-4)


Regioselective Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryl Synthesis

When synthesizing fluorinated biaryl scaffolds for pharmaceutical leads, 2-bromo-4-fluoroanisole provides a reliable ortho-bromine handle for palladium-catalyzed coupling while retaining the para-fluorine for electronic tuning and metabolic stability . The 94% synthetic yield in model methylation reactions demonstrates its viability as a cost-effective intermediate [1].

Medicinal Chemistry Optimization of Lipophilicity (LogP) in Lead Compounds

The intermediate LogP value of 2.60–2.82 positions this compound as a strategic building block for drug candidates requiring a balance between membrane permeability and aqueous solubility [2]. Its lipophilicity is approximately 0.8–1.0 log units higher than non-brominated 4-fluoroanisole and 0.5–0.7 log units lower than the chloro analog 2-bromo-4-chloroanisole, offering a tunable window for property optimization [3][4].

NMR Spectroscopy Calibration and Educational Standards

Due to its rare first-order four coupled nuclei NMR spectrum, 2-bromo-4-fluoroanisole is a valuable reference standard for NMR instrument calibration and a classic teaching example for spectral analysis in academic and industrial training laboratories [5].

Synthesis of (5-Fluoro-2-methoxyphenyl)methanol and Related Intermediates

This compound is explicitly referenced as a starting material for the synthesis of (5-fluoro-2-methoxyphenyl)methanol, a key intermediate in various fine chemical and pharmaceutical syntheses [6]. The ortho-bromine/para-fluorine substitution pattern is critical for the regioselective transformations involved in these routes.

Application
Selection Property
Validation Focus
Fluorinated biaryl synthesis
Ortho-bromine coupling handle with para-fluorine retention
Coupling yield and regiochemical fidelity under Pd-catalyzed conditions
Lead optimization (LogP tuning)
Intermediate lipophilicity window
Permeability-solubility balance in assay models
NMR calibration and teaching
First-order multi-nuclei spectral pattern
Spectral resolution and coupling constant reproducibility
Intermediate synthesis
Regioselective transformation compatibility
Product purity and step-efficiency in multi-step routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-fluoroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.